4-(1H-tetrazol-1-yl)phenyl 4-tert-butylbenzoate
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Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-TERT-BUTYLBENZOATE is a synthetic organic compound that features a tetrazole ring and a benzoate ester The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which is known for its stability and diverse reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-TERT-BUTYLBENZOATE typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction can be carried out in solvents like water or organic solvents under mild conditions.
For the esterification step, 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOL can be reacted with 4-tert-butylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen-containing products.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for electrophilic substitution.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-TERT-BUTYLBENZOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound’s stability and reactivity make it suitable for developing advanced materials, including polymers and nanomaterials.
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-TERT-BUTYLBENZOATE depends on its application. In medicinal chemistry, the tetrazole ring can mimic carboxylic acids, allowing it to interact with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-TETRAZOL-5-YL)BENZALDEHYDE: Similar structure but with an aldehyde group instead of an ester.
4-(1H-1,2,3-TRIAZOL-1-YL)PHENYL 4-TERT-BUTYLBENZOATE: Contains a triazole ring instead of a tetrazole ring.
Uniqueness
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-TERT-BUTYLBENZOATE is unique due to the presence of both the tetrazole ring and the benzoate ester, which confer distinct chemical and biological properties. The tetrazole ring provides stability and reactivity, while the ester group enhances its solubility and potential for further chemical modifications.
Properties
Molecular Formula |
C18H18N4O2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C18H18N4O2/c1-18(2,3)14-6-4-13(5-7-14)17(23)24-16-10-8-15(9-11-16)22-12-19-20-21-22/h4-12H,1-3H3 |
InChI Key |
ROLBNBFYHOARRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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